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Compound of Interest

Compound Name: SR-18292

Cat. No.: B610970 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of SR-18292, a selective inhibitor of PGC-1α, in mouse

models. The following FAQs, troubleshooting guides, and protocols are designed to address

common questions regarding dose adjustments for different mouse strains and experimental

setups.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SR-18292?
SR-18292 is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma

coactivator-1α (PGC-1α).[1] Its primary mechanism involves increasing the acetylation of PGC-

1α, a key regulator of energy metabolism.[1][2] Specifically, SR-18292 enhances the interaction

between PGC-1α and the acetyltransferase GCN5.[2][3] This increased acetylation suppresses

the transcriptional activity of PGC-1α, leading to a decrease in the expression of gluconeogenic

genes, such as Pck1 (encoding PEPCK), in the liver.[2][3] The ultimate result is a reduction in

hepatic glucose production (HGP), which helps ameliorate hyperglycemia in diabetic models.[2]

[4]

Recent studies also indicate that SR-18292 can inhibit hepatic glucose production by

increasing the oxidation of lactate and glucose.[5] This is achieved by increasing the

acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1), which reverses its typical

gluconeogenic function and instead favors the synthesis of oxaloacetate from

phosphoenolpyruvate.[5]
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Caption: Mechanism of SR-18292 in suppressing hepatic glucose production.

Q2: What is a typical starting dose for SR-18292 in
mice?
Based on published literature, a frequently used and effective dose is 45 mg/kg, administered

via intraperitoneal (I.P.) injection.[2][3] This dosage has been validated in several mouse

models of type 2 diabetes, including diet-induced obese (DIO) mice and genetically diabetic

Lepob/ob mice, where it has been shown to reduce fasting blood glucose and improve insulin

sensitivity.[2] The compound has also been evaluated in mouse models of sickle cell disease

and multiple myeloma.[6][7]

Table 1: Summary of Published SR-18292 Dosing Regimens in Mice
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Mouse
Model

Strain
Backgroun
d

Dose
(mg/kg)

Route
Dosing
Schedule

Key
Outcome

Diet-Induced

Obesity

(T2D)

C57BL/6J

(presumed)
45 mg/kg I.P.

Daily for 3

days, plus

one dose on

Day 4 prior to

measurement

.[2][3]

Reduced

fasting blood

glucose;

inhibited

gluconeogeni

c gene

expression.

[2][3]

Genetic

Obesity

(T2D)

Lepob/ob 45 mg/kg I.P.

Chronic

treatment for

14 days.[2]

Enhanced

glucose

tolerance.[2]

Multiple

Myeloma
NOD/SCID Not specified I.P. Not specified

Potently

inhibited

tumor growth

at a well-

tolerated

dose.[7]

Sickle Cell

Disease
Not specified Not specified Not specified Not specified

Boosted fetal

hemoglobin

(HbF)

production;

reduced

organ

damage.[6]

Q3: How do I adjust the SR-18292 dose for a new or
different mouse strain?
Direct dose conversion between mouse strains is not recommended due to significant

variations in genetics, metabolism, and drug disposition.[8] There is no universal formula; the

optimal dose for a new strain must be determined empirically.[9] Factors such as the specific
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disease model, the animal's metabolic rate, and potential differences in drug target expression

can all influence efficacy.

The process for dose adjustment should be systematic, starting with a known effective dose

from a similar model and adjusting based on pilot data from the new strain.
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Caption: Logical workflow for adjusting SR-18292 dosage for a new mouse strain.

Troubleshooting Guide
Q4: I am using the 45 mg/kg dose in my mouse strain
but not observing the expected effect. What should I
do?
If the standard dose of SR-18292 is not producing the desired outcome, follow these

troubleshooting steps to identify the potential cause.
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Verify Compound Formulation and Administration:

Solubility: Ensure SR-18292 is fully dissolved. The recommended vehicle is a solution of

10% DMSO, 10% Tween 80, and 80% PBS.[2]

Vehicle Preparation: Prepare the vehicle fresh and vortex thoroughly before adding the

compound.

Injection Technique: Confirm proper intraperitoneal (I.P.) administration technique to

ensure the full dose reaches the peritoneal cavity for absorption.

Conduct a Dose-Response Study:

The 45 mg/kg dose may be suboptimal for your specific strain or model.

Perform a pilot study using a range of doses (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg)

in a small cohort of animals (n=3-5 per group) to determine the dose-response

relationship.[9]

Assess Target Engagement:

Confirm that SR-18292 is hitting its intended target in your model.

Measure the expression of downstream PGC-1α target genes, such as Pck1 or G6pc, in

liver tissue via qRT-PCR. A significant reduction in the expression of these genes in

treated animals compared to vehicle controls indicates successful target engagement.[2]

Consider Pharmacokinetics (PK):

Pharmacokinetic properties can differ between mouse strains, affecting drug exposure. If

possible, measure the concentration of SR-18292 in plasma at various time points after

administration to assess its bioavailability and half-life in your specific strain.
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Caption: A systematic workflow for troubleshooting SR-18292 in vivo experiments.

Experimental Protocols
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Protocol 1: Preparation and Administration of SR-18292
for In Vivo Studies
This protocol is based on methodologies reported in primary literature for studies in diabetic

mice.[2]

Materials:

SR-18292 powder

Dimethyl sulfoxide (DMSO), sterile

Tween 80 (Polysorbate 80)

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Sterile microcentrifuge tubes

Insulin syringes (or equivalent for I.P. injection)

Procedure:

Prepare the Vehicle Solution:

In a sterile tube, combine the components in the following ratio: 10% DMSO, 10% Tween

80, and 80% PBS.

For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800

µL of PBS.

Vortex thoroughly until the solution is homogeneous.

Prepare the SR-18292 Dosing Solution:

Calculate the total amount of SR-18292 needed for your experiment.

Weigh the SR-18292 powder and add it to the prepared vehicle to achieve the desired

final concentration. A typical concentration is between 6-12 mg/mL to facilitate
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manageable injection volumes.[2]

Example Calculation for a 10 mg/mL solution: Dissolve 10 mg of SR-18292 in 1 mL of

vehicle.

Vortex or sonicate until the compound is completely dissolved. Warm slightly if necessary.

Dose Administration:

Weigh each mouse immediately before injection to calculate the precise volume needed.

Example Calculation for a 45 mg/kg dose using a 10 mg/mL solution:

Mouse weight: 30 g (0.03 kg)

Dose needed: 45 mg/kg * 0.03 kg = 1.35 mg

Volume to inject: 1.35 mg / 10 mg/mL = 0.135 mL (135 µL)

Administer the calculated volume via intraperitoneal (I.P.) injection. Ensure the injection

volume does not exceed recommended limits (typically <300 µL per mouse).[3]

Protocol 2: Pilot Dose-Response Study for a New Mouse
Strain
This protocol provides a general framework for determining the efficacious and tolerable dose

of SR-18292 in a mouse strain for which dosing has not been established.

Objective: To identify the optimal dose of SR-18292 that produces a significant biological effect

on a key pharmacodynamic marker without causing adverse effects.

Procedure:

Animal Grouping:

Randomly assign animals to different treatment groups (n=3-5 mice per group).[9]
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Include a vehicle control group and at least three dose levels of SR-18292 (e.g., 10 mg/kg,

25 mg/kg, 50 mg/kg).

Drug Administration:

Prepare the SR-18292 dosing solutions and vehicle as described in Protocol 1.

Administer the assigned dose to each mouse daily (or as required by the experimental

design) for a set period (e.g., 4-7 days).

Monitoring:

Monitor the mice daily for any signs of toxicity, including:

Body weight loss (>15% is a common endpoint).

Changes in behavior (lethargy, agitation).

Changes in posture or appearance (piloerection).

Record all observations carefully.

Endpoint Analysis:

At the end of the treatment period, collect samples to measure the primary

pharmacodynamic (PD) endpoint.

For an anti-diabetic study, this would typically be fasting blood glucose.[2]

For target engagement confirmation, collect liver tissue to analyze the mRNA expression

of Pck1 and G6pc.

Data Interpretation:

Plot the PD response (e.g., % reduction in blood glucose) against the SR-18292 dose.

Analyze toxicity data (e.g., body weight change).
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Select the lowest dose that provides a maximal or near-maximal therapeutic effect without

inducing significant adverse effects for use in future, larger-scale experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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